molecular formula C8H10O2 B1683551 1,2-Dimethoxybenzene CAS No. 91-16-7

1,2-Dimethoxybenzene

Cat. No.: B1683551
CAS No.: 91-16-7
M. Wt: 138.16 g/mol
InChI Key: ABDKAPXRBAPSQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2-Dimethoxybenzene, also known as Veratrole, is an organic compound that primarily targets insects . It acts as an insect attractant , specifically for the nocturnal moth Hadena bicruris .

Mode of Action

It is known that veratrole is relatively electron-rich and thus readily undergoes electrophilic substitution . This suggests that it may interact with its targets (insects) through chemical reactions that involve the exchange of electrons.

Biochemical Pathways

Veratrole is naturally occurring and its biosynthesis entails the methylation of guaiacol by guaiacol O-methyltransferase . This suggests that it is involved in the biochemical pathway of guaiacol methylation.

Pharmacokinetics

It is known that veratrole can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that it may have certain pharmacokinetic properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted.

Result of Action

The primary result of Veratrole’s action is its ability to attract certain insects, such as the nocturnal moth Hadena bicruris . This suggests that it may have a role in the ecosystem as a means of influencing insect behavior.

Action Environment

It is known that veratrole is a colorless liquid with a pleasant odor and slight solubility in water . This suggests that its action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of water or other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxybenzene can be synthesized through the methylation of catechol (pyrocatechol) using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically proceeds under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous methylation of catechol using dimethyl sulfate in the presence of a suitable base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-dimethoxybenzene
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InChI

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDKAPXRBAPSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID7047065
Record name 1,2-Dimethoxybenzene
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Molecular Weight

138.16 g/mol
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Physical Description

Solid or liquid; mp = 22-23 deg C; [Merck Index] Colorless liquid; mp = 22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid
Record name Veratrole
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Record name 1,2-Dimethoxybenzene
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Boiling Point

206.00 °C. @ 760.00 mm Hg
Record name 1,2-Dimethoxybenzene
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Solubility

Insoluble in water, soluble (in ethanol)
Record name 1,2-Dimethoxybenzene
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Density

1.082-1.086
Record name 1,2-Dimethoxybenzene
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Vapor Pressure

0.47 [mmHg]
Record name Veratrole
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CAS No.

91-16-7
Record name Veratrole
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Record name Benzene, 1,2-dimethoxy-
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Record name VERATROLE
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Melting Point

22.5 °C
Record name 1,2-Dimethoxybenzene
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Synthesis routes and methods I

Procedure details

1650 parts of a solution of crude veratryl chloride in toluene, containing 510 parts of veratryl chloride and obtained by chloromethylation of veratrol, were added, in the course of 15 minutes, to a mixture of 305 parts of toluene, 140 parts of acetone, 197 parts of NaCN, 3.1 parts of NaI, 25 parts of H2 and 5.2 parts of triethylamine, the mixture having been preheated to 65° C. After the addition, stirring was continued for a further 1.5 hours at 85° C., after which 700 parts of H2O were added to the mixture, the lower aqueous phase was separated off and the organic phase was washed a second time with 200 parts of H2O. The organic phase was freed from the toluene, and the residue was distilled over a column under 6 mbar and at 162°-164° C. 445 parts (92%) of VCN were obtained. 1.6% of veratryl alcohol were present in the distillate.
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Synthesis routes and methods II

Procedure details

The present invention relates to a process for the preparation of veratryl cyanide (VCN), wherein the toluene solution of the veratryl chloride obtained by chloromethylation of veratrol is reacted directly with sodium cyanide, with the addition of water, a ketone and a catalyst.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution containing 147.0 g (306 mmol) of the tetraethyl stilbene-4,4'-bis(methylenephosphonate) described in (c) above and 129.4 g (673 mmol) of the 4-allyloxy-3-methoxybenzaldehyde described in Example 2 (b) above in 900 ml of anisole, is added dropwise with stirring and at a temperature of 0° to 10° C. to a suspension containing 94.4 g (841 mmol) of potassium tert-butylate, 6.1 g (23 mmol) of 18-crown-6 and 1.75 g (10 mmol) of potassium iodide in 1300 ml of anisole. The mixture is then stirred at room temperature for an additional 1 hour and then at 110° C. for an additional 3 hours. The mixture is cooled to room temperature and the resultant solid is filtered off with suction and recrystallized first from dimethyl sulfoxide and then from veratrol (1,2-dimethoxybenzene), giving 119.5 g of yellow crystals, which corresponds to a yield of 73%.
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Name
tetraethyl stilbene 4,4'-bis(methylenephosphonate)
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethoxybenzene
Reactant of Route 2
1,2-Dimethoxybenzene
Reactant of Route 3
1,2-Dimethoxybenzene
Reactant of Route 4
1,2-Dimethoxybenzene
Reactant of Route 5
1,2-Dimethoxybenzene
Reactant of Route 6
1,2-Dimethoxybenzene

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